molecular formula C14H29NO2 B3428453 N-(2-Hydroxyethyl)dodecanamide CAS No. 68140-00-1

N-(2-Hydroxyethyl)dodecanamide

Cat. No.: B3428453
CAS No.: 68140-00-1
M. Wt: 243.39 g/mol
InChI Key: QZXSMBBFBXPQHI-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)dodecanamide: is an organic compound with the molecular formula C₁₄H₂₉NO₂ and a molecular weight of 243.39 g/mol . It is also known by several other names, including Lauric acid monoethanolamide and N-(2-Hydroxyethyl)lauramide . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Safety and Hazards

  • MSDS : Detailed safety information can be found here.

Future Directions

: MilliporeSigma - N-(2-Hydroxyethyl)dodecanamide : NIST Chemistry WebBook - this compound : NIST Chemistry WebBook - this compound (3D Structure)

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl)dodecanamide can be synthesized through the reaction of lauric acid with monoethanolamine . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond . The reaction can be represented as follows:

Lauric acid+MonoethanolamineThis compound+Water\text{Lauric acid} + \text{Monoethanolamine} \rightarrow \text{this compound} + \text{Water} Lauric acid+Monoethanolamine→this compound+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction rate and yield. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)dodecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

N-(2-Hydroxyethyl)dodecanamide can be compared with other similar compounds, such as:

  • Lauric acid monoethanolamide
  • N-(2-Hydroxyethyl)lauramide
  • N-Dodecanoylethanolamine

Uniqueness: this compound is unique due to its specific combination of a long hydrophobic dodecyl chain and a hydrophilic hydroxyl group, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .

Properties

IUPAC Name

N-(2-hydroxyethyl)dodecanamide
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InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)15-12-13-16/h16H,2-13H2,1H3,(H,15,17)
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InChI Key

QZXSMBBFBXPQHI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCC(=O)NCCO
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Molecular Formula

C14H29NO2
Record name LAURYL ETHANOLAMIDE
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DSSTOX Substance ID

DTXSID5025493
Record name Laurylethanolamide
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Molecular Weight

243.39 g/mol
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Physical Description

Lauryl ethanolamide is a cream-colored flakes. (NTP, 1992), Dry Powder; Liquid; Other Solid, Cream-colored solid; [CAMEO]
Record name LAURYL ETHANOLAMIDE
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Record name Dodecanamide, N-(2-hydroxyethyl)-
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name LAURYL ETHANOLAMIDE
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Vapor Pressure

0.00000001 [mmHg]
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CAS No.

142-78-9, 68140-00-1
Record name LAURYL ETHANOLAMIDE
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Record name Lauric acid monoethanolamide
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Record name N-(2-Hydroxyethyl)dodecanamide
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Record name Dodecanamide, N-(2-hydroxyethyl)-
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Record name N-(2-hydroxyethyl)dodecanamide
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Record name LAURIC MONOETHANOLAMIDE
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Record name N-(2-HYDROXYETHYL)DODECANAMIDE
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Synthesis routes and methods

Procedure details

To a solution of 24 g (0.4 mole) ethanolamine in 100 ml toluene was added 40 g (0.2) lauric acid at 50° C. The mixture was refluxed for 6 hours. Toluene was gradually removed to increase the final pot temperature to 140° C. The distillate was collected in a Stark & Dean trap. The toluene was removed by vacuum stripping and the residue was crystallized from n-hexane. The title compound (44 g) thus obtained melted at 80°-84° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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